molecular formula C6H10O4 B2463375 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid CAS No. 5735-97-7

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

Cat. No. B2463375
CAS RN: 5735-97-7
M. Wt: 146.142
InChI Key: FTKBXLIEUSEMPP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by its English name 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid and its Chinese name 2-(2-甲基-1,3-二氧戊环-2-基)乙酸 . The compound has a CAS number of 5735-97-7 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure. The molecular weight of the compound is 146.14 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 146.14 . The InChI key for the compound is FTKBXLIEUSEMPP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Fragrance Compounds

One of the notable applications of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid derivatives is in the synthesis of fragrance compounds. For instance, the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, has been achieved through acetalization reactions. This process involves different acid solid catalysts and is significantly influenced by the size, polarity, and textural properties of the catalysts, such as crystal size, acidity, and adsorption properties (Climent, Velty, & Corma, 2002).

Stereochemistry and Photochemical Reactions

Research on the stereochemistry of the 2,4-dimethyl-1,3-dioxolane-2-yl radical reveals insights into its behavior in photochemical reactions. The study demonstrated that photochemical addition of this compound to methyl acrylate leads to geometric isomeric products with partial retention of the original configuration, suggesting a pyramidal structure of the radical center involved in the reaction (Kobayashi & Simamura, 1973).

Protecting Groups for Sugar Derivatives

2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving 2-dichloromethylene-1,3-dioxolane, have been identified as potential protecting groups for sugar derivatives. These orthoesters can be hydrolyzed under mild acidic conditions, offering a new method for the preparation of readily removable protecting groups. This has implications in the field of carbohydrate chemistry and the synthesis of sugar-based compounds (Özgener & Yüceer, 2002).

Synthesis of Cyclic Acetals and Oleochemicals

The compound is also involved in the synthesis of cyclic acetals and ketals from oleochemicals. For example, a study on acid-catalyzed ring-opening reactions of epoxidized methyl oleate showed the formation of ketals like hexanone methyl stearate acetal, which can lead to the formation of new hydrophobic molecules for the synthesis of surfactants from oleochemicals (Doll & Erhan, 2008).

Safety Assessment in Fragrance Ingredients

Ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, has undergone a safety assessment, particularly in its use as a fragrance ingredient. This includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety (Api et al., 2018).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKBXLIEUSEMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

CAS RN

5735-97-7
Record name 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methyldioxolan-2-ylacetate (2.0 g) in methanol (69 ml) was added 1N sodium hydroxide solution (23 ml), and the mixture was stirred at room temperature overnight. Then, the mixture was neutralized with 1N hydrochloric acid, and the solvent was evaporated under reduced pressure. To the mixture was added ethyl acetate, and the mixture was dried with magnesium sulfate. The solvent was evaporated under reduced pressure to give 2-methyldioxolan-2-ylacetic acid (1.63 g) as colorless
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
NR Judge, G Chacktas, L Ma, A Schink… - European Journal of …, 2021 - Wiley Online Library
The synthesis and herbicidal efficacy of a novel library of fully substituted 3‐hydroxypyrazoles is reported. An efficient, divergent approach to introduce phenyl, phenoxy, phenylsulfanyl, …
BF DE, PSJ DE, HLAR CH - sumobrain.org
The present disclosure relates to the use of a capping and capture reagent in solid phase peptide synthesis. The present disclosure further relates to a method of solid phase peptide …
Number of citations: 0 www.sumobrain.org
EJ Roskamp - 1986 - search.proquest.com
Oxygen ylids have been prepared by the intramolecular reaction of a carbenoid with an acetal or ether oxygen. They have been found to undergo cyclobutanone forming reactions with …
Number of citations: 2 search.proquest.com
小林雅周 - (No Title), 2019 - core.ac.uk
糖尿病は, 膵 β 細胞のインスリン分泌能の不足, もしくはインスリン感受性の低下に伴う, 重篤な慢性疾患であり, 主要な病型は 1 型糖尿病と 2 型糖尿病に分類される. 1 型糖尿病は主に自己免疫を…
Number of citations: 6 core.ac.uk

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